molecular formula C9H18N2O B3093166 2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one CAS No. 1240573-07-2

2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one

Cat. No. B3093166
CAS RN: 1240573-07-2
M. Wt: 170.25 g/mol
InChI Key: XSBRBYQQZMDLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

Scientific Research Applications

DNA Minor Groove Binder Applications

The compound 2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one is closely related to Hoechst 33258, a well-known minor groove binder of DNA. This class of compounds, including analogues like Hoechst 33258, binds strongly to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These compounds have been extensively used as fluorescent DNA stains due to their ability to penetrate cells easily. The applications span from chromosome and nuclear staining in plant cell biology to the analysis of nuclear DNA content via flow cytometry. Moreover, Hoechst analogues serve as starting points for rational drug design due to their roles as radioprotectors and topoisomerase inhibitors, highlighting their potential in understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Influence on Serotonin Receptors

Another derivative, AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, showcases the therapeutic potential of this compound analogues in mental health. This compound has demonstrated anxiolytic and antidepressant potential through various behavioral pharmacology studies, suggesting its utility in treating anxiety and affective disorders (Hudzik et al., 2003).

Applications in Food Flavor and Preservation

Derivatives of this compound also find relevance in food science, particularly in the formation and degradation of branched aldehydes, which are crucial flavor compounds in food products. The review by Smit, Engels, and Smit (2009) details the metabolic pathways leading to these aldehydes, emphasizing the importance of understanding these pathways for controlling flavor compound formation in foods (Smit, Engels, & Smit, 2009).

Potential in Antipsychotic Therapy

JL13, a compound within the same chemical family, shows potential as an atypical antipsychotic drug. Its behavioral properties, including the absence of catalepsy and antagonism to apomorphine-induced climbing, position it as a promising candidate for treating psychiatric disorders. This emphasizes the therapeutic relevance of this compound derivatives in developing safer antipsychotic medications (Bruhwyler et al., 1997).

properties

IUPAC Name

2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-8(3)6-11/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBRBYQQZMDLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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